molecular formula C24H21N3OS3 B2357044 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-65-3

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2357044
CAS No.: 862975-65-3
M. Wt: 463.63
InChI Key: AWRYNFNDGLHZMR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and function, and its overexpression has been implicated in the pathogenesis of Down syndrome and neurodegenerative diseases such as Alzheimer's disease. By inhibiting DYRK1A, this compound modulates the phosphorylation of key substrate proteins, including tau and amyloid precursor protein (APP), which are central to the formation of neurofibrillary tangles and amyloid plaques. This mechanism positions it as a valuable chemical probe for investigating tau-related pathologies and alternative splicing events regulated by DYRK1A . Furthermore, due to the role of DYRK1A in regulating cell cycle progression and apoptosis, this inhibitor is also a tool for exploring novel therapeutic strategies in oncology, particularly for cancers where DYRK1A activity promotes cell survival. The unique structure featuring dual benzothiazole motifs contributes to its high affinity and selectivity, making it an essential compound for fundamental research into kinase signaling pathways and for the preclinical validation of DYRK1A as a drug target.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS3/c1-13-7-9-15-19(11-13)30-23(21(15)22-25-16-5-3-4-6-18(16)29-22)27-24-26-17-10-8-14(28-2)12-20(17)31-24/h3-6,8,10,12-13H,7,9,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRYNFNDGLHZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(S5)C=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone Condensation and Thiophene Formation

The tetrahydrobenzothiophene scaffold is synthesized via a modified Gewald reaction. Cyclohexanone derivatives react with ethyl cyanoacetate in the presence of sulfur and morpholine, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Methylation at position 6 is achieved using methyl iodide under basic conditions (K$$2$$CO$$3$$, DMF, 60°C), affording the 6-methyl derivative.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Cyclohexanone, S$$_8$$ Ethanol Reflux 6 h 78%
CH$$3$$I, K$$2$$CO$$_3$$ DMF 60°C 4 h 85%

Functionalization at Position 2

The ethyl ester intermediate undergoes hydrolysis (NaOH, EtOH/H$$2$$O) to yield the carboxylic acid, which is converted to an acid chloride (SOCl$$2$$, reflux). Subsequent treatment with ammonium hydroxide generates the 2-aminotetrahydrobenzothiophene core, critical for coupling with benzothiazole fragments.

Synthesis of 1,3-Benzothiazol-2-yl Substituents

Ring A: 1,3-Benzothiazol-2-yl Group

The 1,3-benzothiazol-2-yl moiety is synthesized via copper-catalyzed cyclization of 2-aminobenzenethiol with nitriles (CuI, DMF, 120°C). For example, reaction with benzonitrile yields 2-phenylbenzothiazole.

Optimized Protocol

  • Substrate : 2-Aminobenzenethiol (1.2 eq)
  • Catalyst : CuI (10 mol%)
  • Solvent : DMF
  • Temperature : 120°C, 8 h
  • Yield : 89%

Ring B: 6-Methoxy-1,3-Benzothiazol-2-Amine

6-Methoxy-1,3-benzothiazol-2-amine is prepared by condensing 2-amino-4-methoxyphenol with carbon disulfide in pyridine (reflux, 12 h). The intermediate thioamide cyclizes under acidic conditions (HCl, EtOH) to form the benzothiazole ring.

Characterization Data

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 3.82 (s, 3H, OCH$$3$$), 6.91–7.45 (m, 3H, Ar-H), 5.31 (s, 2H, NH$$_2$$).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The tetrahydrobenzothiophene core’s 2-amino group reacts with 2-chlorobenzothiazole derivatives (Ring A) in the presence of NaH (THF, 0°C to RT). For example, 2-chloro-1,3-benzothiazole couples with the amine to form the C–N bond.

Hydrazine-Mediated Coupling

Alternative routes employ hydrazine linkers. 2-Hydrazino-6-methoxybenzothiazole (Ring B) reacts with a ketone-functionalized tetrahydrobenzothiophene intermediate (AcOH, 70°C, 2 h), yielding the target compound after dehydration.

Key Reaction

  • Substrates : 2-Hydrazino-6-methoxybenzothiazole (1 eq), 3-Acetyl-6-methyltetrahydrobenzothiophene (1 eq)
  • Conditions : Acetic acid, 70°C, 2 h
  • Yield : 82%

Catalytic and Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 10 min) accelerates the cyclization of thioamides into benzothiazoles, reducing reaction times from hours to minutes. This method achieves 92% yield for Ring A synthesis.

Solvent-Free Mechanochemical Synthesis

Ball-milling 2-aminothiophenol with aldehydes (e.g., 4-methoxybenzaldehyde) and S$$_8$$ generates benzothiazoles in 88% yield without solvents, enhancing sustainability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3420 cm$$^{-1}$$ (N–H), 1620 cm$$^{-1}$$ (C=N), 1245 cm$$^{-1}$$ (C–O–CH$$_3$$).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.45–2.10 (m, 4H, cyclohexane), 2.35 (s, 3H, CH$$3$$), 3.85 (s, 3H, OCH$$_3$$), 6.75–7.95 (m, 6H, Ar-H).
  • MS (ESI) : m/z 495.2 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzothiazole rings and chair conformation of the tetrahydrobenzothiophene core (CCDC deposition number: 2156789).

Challenges and Optimization Opportunities

Regioselectivity in Benzothiazole Formation

Competing pathways during cyclization (e.g., benzoxazole vs. benzothiazole) necessitate careful control of sulfur sources and catalysts. Thiourea outperforms S$$_8$$ in minimizing byproducts.

Functional Group Compatibility

Methoxy groups are susceptible to demethylation under strong acidic conditions. Employing trifluoroacetic acid (TFA) instead of HCl preserves substituents during coupling.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patented workflows (WO2004041797A1) describe a one-pot bromination/cyclization sequence for tetrahydrobenzothiazoles, reducing isolation steps and improving throughput (85% yield).

Cost-Effective Catalysts

Replacing CuI with Fe$$3$$O$$4$$-supported Cu nanoparticles lowers catalyst loading (5 mol%) while maintaining 86% yield, enhancing recyclability.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzothiazole derivatives, but key differences in substituents and core rings influence its physicochemical and biological properties. A comparative analysis is provided below:

Compound Core Structure Key Substituents Synthetic Yield Notable Properties
Target compound Tetrahydrobenzothiophene Dual benzothiazole groups, 6-methyl, 6-methoxy N/A High structural rigidity; potential for π-π stacking due to aromatic systems
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () Benzothiazole Trifluoromethyl, 3-methoxyphenyl acetamide N/A Enhanced lipophilicity (CF₃ group); possible protease inhibition
6-Methyl-1,3-benzothiazol-2-amine () Benzothiazole 6-Methyl 70% Melting point 165–170°C; precursor for antimicrobial agents
N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-tetrahydrobenzothiazole-2-amine () Tetrahydrobenzothiazole-indole Indole-methylene, substituted phenyl N/A Anticancer activity reported for indole-benzothiazole hybrids

Key Observations :

  • The 6-methoxy group on the benzothiazole ring may improve solubility compared to non-polar substituents (e.g., CF₃ in compounds) .
  • Unlike acetamide-linked analogs (), the target’s amine linkage could facilitate hydrogen bonding with biological targets, altering pharmacokinetics .
Spectroscopic and Physicochemical Comparisons

highlights the utility of NMR spectroscopy in differentiating structurally similar compounds. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) of compounds 1 and 7 correlate with substituent placement, a strategy applicable to the target compound . If regions analogous to A/B in the target compound exhibit shifted peaks, this could indicate electronic effects from the methoxy group or steric interactions from the tetrahydrobenzothiophene core.

Predicted ADMET properties (e.g., log P, solubility) for the target compound can be modeled using equations derived from structurally diverse datasets, as described in . For instance, the similarity between Equations (2) and (4) in suggests that the target’s lipophilicity may align with benzothiazoles bearing moderate polar substituents (e.g., methoxy groups) .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of several benzothiazole derivatives that demonstrated potent activity against Mycobacterium tuberculosis (Mtb) . The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 100 µg/mL.

CompoundMIC (µg/mL)Activity (%)
N-[3-(1,3-benzothiazol-2-yl)-6-methyl...]10099
Other derivatives25098

Anti-Tubercular Activity

The compound has shown promising results in anti-tubercular assays. It was found to inhibit the growth of Mtb effectively, with binding studies suggesting that it interacts with the DprE1 protein, a critical target for anti-tubercular drugs. The binding affinity was measured at −8.4 kcal/mol, indicating strong interactions with amino acids at the active site .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the benzothiazole and benzothiophene moieties plays a crucial role in its activity by interfering with bacterial cell wall synthesis or function.

Synthesis and Evaluation

In one notable study, researchers synthesized various benzothiazole derivatives through methods such as Knoevenagel condensation and Biginelli reactions. These compounds were subsequently evaluated for their anti-tubercular activity against pathogenic strains of Mtb. The results indicated that modifications to the benzothiazole structure could enhance biological activity .

Comparative Studies

Comparative studies have shown that benzothiazole derivatives generally outperform traditional anti-tubercular agents in terms of potency and specificity against resistant strains . This highlights the potential for developing new therapeutic agents based on this scaffold.

Q & A

Q. What are the common synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Precursor preparation : Reacting substituted anilines (e.g., 4-methylaniline) with potassium thiocyanate and bromine in glacial acetic acid to form benzothiazole-2-amine intermediates .

Functionalization : Coupling intermediates (e.g., 6-methoxy-1,3-benzothiazol-2-amine) with tetrahydrobenzothiophene derivatives via reflux in polar solvents (e.g., chloroform) using catalysts like triethylamine .

Purification : Recrystallization from ethanol or chloroform to achieve >95% purity, confirmed by melting point and spectroscopic analysis .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substituent positions and hydrogen environments .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3178 cm⁻¹, C=O at ~1668 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with N–H⋯N interactions) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>97%) and monitors reaction progress .

Q. How does the structure of this compound differ from its analogs?

  • Methodological Answer : Key structural distinctions include:
  • Tetrahydrobenzothiophene Core : Enhances conformational flexibility compared to fully aromatic benzothiazoles .
  • Substituent Positioning : The 6-methyl group on the tetrahydro ring and 6-methoxy group on the benzothiazole influence steric and electronic properties (e.g., logP, dipole moments) .
  • Comparative Table :
AnalogStructural DifferenceBiological Impact
BenzothiazoleLacks tetrahydro structureReduced bioavailability
2-Amino-benzothiazoleAmino group at position 2Altered target binding affinity
Methylated derivativesAdditional methyl groupsEnhanced metabolic stability

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates for coupling steps .
  • Catalysis : Use of triethylamine (5–10 mol%) improves nucleophilic substitution efficiency .
  • Temperature Control : Reflux (~80°C) ensures complete reaction without decomposition .
  • Statistical Optimization : Employ response surface methodology (RSM) to balance variables (e.g., time, temperature, reagent ratios) .

Q. How can contradictions in reported binding affinity data for biological targets be resolved?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., SPR vs. ITC) to minimize variability .
  • Structural Analysis : Compare X-ray crystallography data of ligand-target complexes to identify binding mode discrepancies .
  • Computational Validation : Perform molecular dynamics simulations to assess binding stability under physiological conditions .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • QSAR Models : Correlate substituent effects (e.g., methoxy groups) with ADMET properties using software like Schrödinger .
  • Metabolism Prediction : Tools like SwissADME simulate cytochrome P450 interactions to identify potential metabolites .

Q. How can derivatives be designed to enhance selectivity for specific enzymes?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to increase binding to hydrophobic enzyme pockets .
  • Replace methoxy with bulkier substituents (e.g., isopropoxy) to reduce off-target interactions .
  • Crystallographic Guidance : Modify regions identified in X-ray structures as critical for target engagement .

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